molecular formula C17H18N4O3 B5518787 3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B5518787
M. Wt: 326.35 g/mol
InChI Key: XTNCYRNXOWCQOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to our compound of interest, involves various chemical reactions and techniques. For instance, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative, highlighting the use of NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies in the characterization process (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These structures can reveal interesting conformational aspects, such as dihedral angles between rings, which indicate the compound's geometric configuration. Kumara et al. (2018) provided insights into the three-dimensional structure of a similar compound, showcasing the use of X-ray crystallography in understanding molecular geometry (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazole compounds can be diverse. For instance, Martins et al. (2002) reported on the one-pot synthesis of various pyrazole and isoxazole derivatives, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Martins et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their thermal stability and crystal packing, can be significant in determining their practical applications. Kumara et al. (2018) found that a similar pyrazole compound was thermally stable up to 190°C and analyzed the compound's intermolecular interactions using Hirshfeld surface analysis (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as electrophilic and nucleophilic regions, can be studied using methods like ab-initio calculations. The solvent effects on structural parameters and non-linear optical properties can also be of interest. Kumara et al. (2018) conducted such analyses to understand the electronic structures and molecular geometries of their synthesized compound (Kumara et al., 2018).

properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-7-13(20-24-11)10-21(2)17(22)16-9-15(18-19-16)12-5-4-6-14(8-12)23-3/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCYRNXOWCQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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